4-methylsulfonylthiophene-3-carbonitrile synonyms and IUPAC name
4-methylsulfonylthiophene-3-carbonitrile synonyms and IUPAC name
Topic: 4-Methylsulfonylthiophene-3-carbonitrile Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Identity[1]
4-Methylsulfonylthiophene-3-carbonitrile is a highly specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (specifically JAK/STAT pathway modulators) and hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors. Its structure features a thiophene core substituted with a strong electron-withdrawing sulfonyl group and a nitrile moiety, making it a versatile scaffold for nucleophilic aromatic substitution (
This guide provides a validated synthesis route, physical properties, and application context, addressing the scarcity of public literature on this specific isomer.
Chemical Identity Table[1]
| Property | Specification |
| IUPAC Name | 4-Methanesulfonylthiophene-3-carbonitrile |
| Common Name | 4-Methylsulfonylthiophene-3-carbonitrile |
| CAS Number | Not widely listed in public registries (Catalog Code: EN300-27145723) |
| Molecular Formula | |
| Molecular Weight | 187.24 g/mol |
| SMILES | CS(=O)(=O)C1=CSC=C1C#N |
| InChIKey | KZFYRZNEKFADRL-UHFFFAOYSA-N |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
Synthesis Strategy & Protocols
The synthesis of 4-methylsulfonylthiophene-3-carbonitrile presents a regioselectivity challenge. Direct functionalization of 3-cyanothiophene often yields the 5-substituted product due to the directing effects of the sulfur atom and the nitrile group.
Therefore, the Authoritative Route utilizes 3,4-dibromothiophene as the starting material to guarantee the correct 3,4-substitution pattern. This route relies on the "halogen dance" or selective monolithiation logic.
Mechanistic Pathway (Graphviz Diagram)
Detailed Experimental Protocol
Step 1: Monolithiation and Sulfenylation
Rationale: 3,4-Dibromothiophene undergoes rapid lithium-halogen exchange at -78°C. Controlling stoichiometry to 1.0 equivalent is critical to prevent dilithiation.
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Reagents: Dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous THF (0.2 M).
-
Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.
-
Critical Checkpoint: Maintain internal temperature below -70°C to avoid scrambling.
-
-
Quench: Stir for 15 minutes, then add Dimethyl disulfide (MeSSMe) (1.2 eq) dropwise.
-
Workup: Allow to warm to room temperature (RT). Quench with saturated
. Extract with EtOAc. -
Product: 3-bromo-4-(methylthio)thiophene . Purify via silica flash chromatography (Hexanes).
Step 2: Cyanation (Rosenmund-von Braun Reaction)
Rationale:[3][4] The bromine atom at position 3 is sterically accessible. Copper(I) cyanide is used to displace the bromide.[4]
-
Reagents: Dissolve 3-bromo-4-(methylthio)thiophene (1.0 eq) in anhydrous DMF (0.5 M).
-
Catalyst: Add CuCN (2.0 eq).
-
Reaction: Heat to reflux (140-150°C ) for 12–18 hours.
-
Note: Reaction progress must be monitored by HPLC/LC-MS as the starting material and product have different UV profiles.
-
-
Workup: Cool to RT. Pour into a solution of
(aqueous) or ethylenediamine to complex the copper salts. Filter through Celite. Extract filtrate with EtOAc. -
Product: 4-(methylthio)thiophene-3-carbonitrile .
Step 3: Oxidation to Sulfone
Rationale: The thioether is oxidized to the sulfone.
-
Reagents: Dissolve 4-(methylthio)thiophene-3-carbonitrile (1.0 eq) in DCM (0.1 M).
-
Oxidation: Cool to 0°C. Add
-CPBA (2.5 eq) portion-wise. -
Reaction: Stir at RT for 4 hours. Monitor for the disappearance of the sulfoxide intermediate.
-
Workup: Quench with saturated
(to destroy excess peroxide) followed by . Wash organic layer with brine. -
Final Purification: Recrystallize from Ethanol/Hexanes or column chromatography (EtOAc/Hexanes gradient).
-
Yield: Expect 60-75% over the final step.
Applications in Drug Discovery[8]
The 4-methylsulfonylthiophene-3-carbonitrile scaffold serves as a bioisostere for 4-methylsulfonylbenzonitrile, a motif found in various COX-2 inhibitors and kinase inhibitors. Its primary utility lies in the JAK-STAT signaling pathway .
Structural Utility
-
Nucleophilic Aromatic Substitution (
): The sulfonyl group at position 4 is a potent leaving group (or activates the ring), allowing displacement by amines or alkoxides to generate 4-amino-3-cyanothiophenes. -
Cyclization: The adjacent nitrile (C3) and amino (C4, post-displacement) groups are precursors for thienopyrimidines (bioisosteres of quinazolines), which are privileged structures in EGFR and JAK inhibition.
Biological Context: JAK-STAT Pathway
The molecule acts as a "warhead" precursor or core scaffold for inhibitors targeting the ATP-binding pocket of Janus Kinases (JAKs).
Safety & Handling
-
Hazard Classification: This compound is likely an Irritant (Skin/Eye) and potentially Harmful if Swallowed (Acute Tox. 4), consistent with similar thiophene nitriles.
-
Reactivity: The sulfonyl group makes the ring electron-deficient; avoid strong nucleophiles unless intended for reaction.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (nitrile hydrolysis risk over long term).
-
Waste: Dispose of as halogenated/sulfur-containing organic waste.
References
-
Chemical Identity & Isomers: PubChemLite Record for 4-methanesulfonylthiophene-3-carbonitrile. InChIKey: KZFYRZNEKFADRL-UHFFFAOYSA-N. Link
-
Commercial Availability: Namiki Shoji Co., Ltd. Building Blocks Catalog (2020), Entry EN300-27145723. Link
- Synthesis (Lithiation of 3,4-dibromothiophene): Gronowitz, S. Acta Chemica Scandinavica, 1959, 13, 1045.
-
Synthesis (Rosenmund-von Braun): Zanon, J., et al. "Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides."[4] J. Am. Chem. Soc.[4] 2003, 125 , 2890.[4] Link
- Synthesis (Oxidation): Drabowicz, J., et al. "Oxidations of Sulfides to Sulfoxides and Sulfones." Comprehensive Organic Synthesis, 1991.
